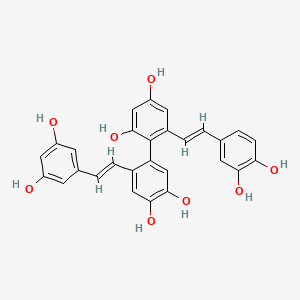
Tibeticanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tibeticanol is a natural product found in Caragana tibetica with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Tibeticanol is characterized by its molecular formula C28H22O8 and has been identified as an amorphous brown powder. Its unique structure contributes to its bioactivity, making it a subject of interest in pharmacological studies.
Pharmacological Applications
1. Antiviral Activity
this compound has demonstrated significant antiviral properties, particularly against the herpes simplex virus type 2. Research indicates that it can inhibit viral replication, suggesting its potential use in antiviral therapies .
2. Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in conditions such as arthritis and other inflammatory disorders .
3. Antioxidant Properties
this compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .
Case Study 1: Traditional Medicine Utilization
A study on the ethnobotanical uses of plants containing this compound highlighted its historical significance in traditional Chinese medicine. It has been utilized for ailments such as fevers, inflammation, and wounds, showcasing its broad therapeutic potential .
Case Study 2: In Vitro Studies
In vitro experiments demonstrated that this compound effectively reduced cell viability in cancer cell lines. For instance, it showed cytotoxic effects against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells, indicating its potential as an anticancer agent .
Comparative Data Table
Propiedades
Fórmula molecular |
C28H22O8 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4,5-dihydroxyphenyl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O8/c29-19-7-16(8-20(30)12-19)2-4-17-11-25(34)26(35)14-22(17)28-18(10-21(31)13-27(28)36)5-1-15-3-6-23(32)24(33)9-15/h1-14,29-36H/b4-2+,5-1+ |
Clave InChI |
LRKNRUGVNBJHFV-AGYHSSTASA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C2=C(C(=CC(=C2)O)O)C3=CC(=C(C=C3/C=C/C4=CC(=CC(=C4)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC2=C(C(=CC(=C2)O)O)C3=CC(=C(C=C3C=CC4=CC(=CC(=C4)O)O)O)O)O)O |
Sinónimos |
tibeticanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















